2-Isocyanopyridine
Overview
Description
2-Isocyanopyridine is an organic compound characterized by the presence of an isocyano group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Isocyanopyridine can be synthesized through several methods. One common approach involves the dehydration of formamides using phosphorus oxychloride in the presence of triethylamine as a solvent at low temperatures (0 °C). This method is efficient, yielding high purity products in a short time .
Industrial Production Methods: Industrial production of this compound typically involves similar dehydration reactions but on a larger scale. The process is optimized for increased synthesis speed, mild conditions, and minimal reaction waste, making it more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-Isocyanopyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the electrophilic nature of the isocyano group.
Multicomponent Reactions: It is a key component in multicomponent reactions such as the Ugi reaction, where it reacts with amines, aldehydes, and carboxylic acids to form complex products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols.
Multicomponent Reactions: Typical conditions involve the presence of amines, aldehydes, and carboxylic acids under mild conditions.
Major Products: The major products formed from these reactions include various heterocyclic compounds and amides, which are valuable in pharmaceutical and material science applications .
Scientific Research Applications
2-Isocyanopyridine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of heterocyclic compounds and as a building block in multicomponent reactions.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-isocyanopyridine involves its ability to act as both a nucleophile and an electrophile. This dual reactivity allows it to participate in a variety of chemical reactions, forming stable intermediates and final products. The isocyano group can interact with various molecular targets, facilitating the formation of complex structures .
Comparison with Similar Compounds
2-Bromo-6-isocyanopyridine: Known for its stability and synthetic efficiency, it is often used in multicomponent reactions.
2-Isocyanopyrimidine: Another isocyanide with similar reactivity but less stability compared to 2-isocyanopyridine.
Uniqueness: this compound stands out due to its balanced reactivity and stability, making it a versatile reagent in organic synthesis. Its ability to participate in a wide range of reactions under mild conditions further enhances its utility in various scientific applications .
Properties
IUPAC Name |
2-isocyanopyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2/c1-7-6-4-2-3-5-8-6/h2-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQAFIWDAONOFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572392 | |
Record name | 2-Isocyanopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40572392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1984-19-6 | |
Record name | 2-Isocyanopyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1984-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Isocyanopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40572392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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